O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) is a synthetic organophosphate insecticide. [, , ] It belongs to the phosphonothioate class of organophosphates, characterized by a phosphorus-sulfur double bond. [] EPN has been extensively studied in scientific research due to its insecticidal properties and potential neurotoxic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis
EPN undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. Hydrolysis typically occurs under alkaline conditions, resulting in the cleavage of the phosphorus-ester bond and the formation of O-ethyl phenylphosphonothioic acid and 4-nitrophenol. [] Oxidation can lead to the formation of the corresponding oxon analog, O-ethyl O-(4-nitrophenyl) phenylphosphonate, which is a more potent cholinesterase inhibitor. [, ] EPN can also be degraded by enzymes, such as bacterial phosphotriesterases, which hydrolyze the phosphorus-ester bond. [, ]
Mechanism of Action
EPN exerts its insecticidal activity primarily by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve impulse transmission. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] EPN binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. This accumulation disrupts nerve impulse transmission, ultimately resulting in paralysis and death of the insect.
Physical and Chemical Properties Analysis
EPN is a yellow to tan-colored crystalline solid at room temperature. [] It has a molecular weight of 321.3 g/mol. [] EPN is relatively insoluble in water but soluble in organic solvents such as acetone and ethanol. [] Its boiling point is 160-170 °C at 0.1 mmHg. []
Applications
Toxicology: A significant body of research has focused on understanding the toxicological profile of EPN, particularly its neurotoxic effects in various animal models, including hens, rats, and cats. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have examined the absorption, distribution, metabolism, and excretion of EPN, as well as its effects on various enzymes and tissues.
Environmental Chemistry: Research has investigated the behavior of EPN in the environment, including its degradation pathways, persistence in soil and water, and potential for bioaccumulation. [, , , ] These studies are crucial for assessing the environmental risks associated with EPN use.
Analytical Chemistry: Several analytical methods have been developed for the detection and quantification of EPN in various matrices, including environmental samples, biological fluids, and food products. [, , , , ] These methods typically involve techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors, such as flame photometry (FPD) or mass spectrometry (MS).
Related Compounds
O-Ethyl phenylphosphonothioic acid
Compound Description: O-Ethyl phenylphosphonothioic acid is a metabolite of EPN. [] It results from the enzymatic hydrolysis of EPN by phosphotriesterase. []
Relevance: This compound is a key metabolite of EPN, offering insights into its degradation pathway. The phosphotriesterase enzyme specifically hydrolyzes the (SP)-EPN enantiomer to produce the SP enantiomer of O-Ethyl phenylphosphonothioic acid. This stereospecific reaction provides crucial information about the mechanism of action of both the enzyme and EPN. []
O-Ethyl phenylphosphonic acid (EPPA)
Compound Description: O-Ethyl phenylphosphonic acid is another significant metabolite of EPN, produced during its detoxification process. [, ] It's detected in various tissues, particularly in the liver, following EPN administration. []
Relevance: Similar to O-Ethyl phenylphosphonothioic acid, EPPA serves as a key marker for understanding EPN metabolism and detoxification pathways in biological systems. Its presence in various tissues, particularly the liver, signifies the active metabolism of EPN within these sites. []
Phenylphosphonic acid (PPA)
Compound Description: Phenylphosphonic acid (PPA) is a further metabolite identified in the breakdown pathway of EPN. [, ] It's found in excretions and tissues following EPN exposure. []
Relevance: As a breakdown product of EPN, PPA, alongside EPPA and O-Ethyl phenylphosphonothioic acid, assists in comprehending the complete metabolic fate of EPN within organisms. This understanding is crucial for evaluating the environmental persistence and potential bioaccumulation of EPN. []
O-ethyl O-(4-cyanophenyl) phenylphosphonothioate
Compound Description: Structurally analogous to EPN, this compound exhibits insecticidal properties, particularly against rice stem borers. [, ] Compared to its phosphorothioate counterpart, O,O-dimethyl-O-(4-cyanophenyl) phosphorothioate (S-4084), it displays higher efficacy in field tests against rice stem borers. [, ]
Relevance: The similar structure and insecticidal activity of this compound to EPN highlight the structure-activity relationship within this class of organophosphorus insecticides. The differing field test results compared to S-4084 underline the impact of even slight structural modifications on the biological activity of these compounds. []
Compound Description: S-4084 is an organophosphorus insecticide that effectively controls rice stem borers. [, ] It demonstrates low mammalian toxicity. [, ] While structurally similar to O-ethyl O-(4-cyanophenyl) phenylphosphonothioate, it shows lower efficacy against rice stem borers in field tests. [, ]
Relevance: This compound, along with O-ethyl O-(4-cyanophenyl) phenylphosphonothioate, provides a comparative framework to understand the impact of structural differences on insecticidal activity and mammalian toxicity within the phenylphosphonothioate class. It showcases how seemingly minor alterations can significantly influence a compound's effectiveness and safety profile. [, ]
Diethyl 4-nitrophenyl phosphate (Paraoxon)
Compound Description: Paraoxon is an organophosphate insecticide that acts as a potent cholinesterase inhibitor. [] It serves as a substrate for bacterial phosphotriesterase, which catalyzes its hydrolysis. []
Relevance: Although not structurally identical, Paraoxon's use in studying the bacterial phosphotriesterase enzyme provides valuable insights into the enzyme's mechanism of action. These findings contribute to understanding the hydrolysis of organophosphates, including EPN. []
Methyl parathion
Compound Description: Methyl parathion is an organophosphate insecticide known for its rapid degradation in biological systems. [] This degradation involves an oxidative enzyme found in the liver's microsome fraction. []
Relevance: The study of Methyl parathion's degradation pathway and the enzymes involved, particularly the oxidative enzyme in the liver, contributes to a broader understanding of organophosphate detoxification mechanisms. These insights are relevant for comprehending the metabolic fate of other organophosphates like EPN. []
Parathion
Compound Description: Similar to Methyl parathion, Parathion is an organophosphate insecticide. [, , ] Its degradation pathway also involves an oxidative enzyme in the liver's microsome fraction. [] Parathion is a more potent inhibitor of brain acetylcholinesterase compared to EPN or tri-o-cresyl phosphate (TOCP). []
Relevance: The shared degradation pathway of Parathion with Methyl parathion further emphasizes the importance of the liver's microsomal oxidative enzyme in organophosphate detoxification. Comparing its inhibitory effects on acetylcholinesterase with those of EPN and TOCP helps clarify the distinct toxicological profiles of these organophosphates. [, ]
Chlorthion
Compound Description: Chlorthion belongs to the organophosphate insecticide family. [] Like Methyl parathion and Parathion, its detoxification is linked to an oxidative enzyme in the liver. []
Relevance: The inclusion of Chlorthion in the study of organophosphate degradation emphasizes the widespread role of the liver's microsomal oxidative enzyme in detoxifying this class of compounds. [] This knowledge contributes to a more comprehensive understanding of how organisms metabolize organophosphates, including EPN.
Compound Description: Leptophos, an organophosphate insecticide, induces delayed neurotoxicity. [] It demonstrates antitransport activity, inhibiting the fast axoplasmic transport of proteins. []
Relevance: Leptophos serves as a point of reference for understanding the mechanism of delayed neurotoxicity induced by certain organophosphates, including EPN. [, ] Its similar ability to impair axoplasmic transport suggests a potential shared mechanism of action in inducing neurotoxicity. []
Compound Description: This organophosphate compound, structurally similar to Leptophos, also exhibits delayed neurotoxic effects and disrupts fast axoplasmic transport. []
Relevance: The shared structural features and biological activities of this compound with Leptophos and EPN emphasize the structure-activity relationship among these phenylphosphonothioate-based insecticides. Their common ability to cause delayed neurotoxicity and affect axoplasmic transport further underscores the potential shared mechanisms underlying these toxicities. []
Compound Description: Cyanofenphos, an organophosphate insecticide, causes delayed neurotoxicity. [, ] It inhibits fast axoplasmic transport, similar to Leptophos. []
Relevance: Cyanofenphos reinforces the link between delayed neurotoxicity and the inhibition of axoplasmic transport by certain organophosphates, including EPN. [, ] Studying its neurotoxic effects in conjunction with EPN aids in understanding the structural features that contribute to this specific toxicity. []
Compound Description: S-Seven is an organophosphate insecticide known to induce delayed neurotoxicity. [] It also demonstrates antitransport activity, similar to Leptophos and Cyanofenphos. []
Relevance: By causing delayed neurotoxicity and inhibiting fast axoplasmic transport, S-Seven reinforces the association between these two effects for certain organophosphate insecticides, including EPN. [] This consistent pattern suggests a possible common pathway or mechanism underlying these toxicities.
Tri-o-cresyl phosphate (TOCP)
Compound Description: TOCP is a known inducer of delayed neurotoxicity, often used as a positive control in neurotoxicity studies. [, ] Its effects on plasma butyrylcholinesterase activity are more pronounced than on brain acetylcholinesterase, a pattern also observed with EPN. []
Relevance: TOCP acts as a benchmark compound for understanding delayed neurotoxicity, providing a reference point for comparing the effects of other organophosphates like EPN. [, , ] The similar impact on butyrylcholinesterase activity further emphasizes a potential commonality in their mechanisms of action. []
Compound Description: Parathion is an organophosphate insecticide that served as a negative control in a delayed neurotoxicity study, indicating its lack of this specific toxic effect. [] It demonstrates a stronger inhibitory effect on brain acetylcholinesterase compared to EPN and TOCP. []
Relevance: The contrasting neurotoxic profile of Parathion, compared to EPN and other delayed neurotoxic organophosphates, highlights the structural specificity required for this type of toxicity. Its differing effect on brain acetylcholinesterase further supports the distinct toxicological profiles of various organophosphates. [, ]
Insoluble (NIOSH, 2016) 9.62e-06 M Miscible with isopropanol, benzene, toluene, xylene, acetone, methanol Very sol in ether, ethanol In water, 3.11 mg/l @ 20-25 °C Solubility in water: none Insoluble
Synonyms
ENT 17,798 ENT-17,798 ENT17,798 EPN 300 EPN-300 EPN300 O-Ethyl-O-(4-nitrophenyl)phenylphosphonothioate Phenylphosphonothioic Acid, 2-Ethyl 2-(4-Nitrophenyl) Este
Canonical SMILES
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexisometheptene is an antimigraine drug candidate. The active ingredient in TNX-201 is dexisometheptene mucate, the (R) isomer of isometheptene mucate. TNX-201 significantly increases the pain threshold of acute pain response, and potently and selectively binds to receptors in the central nervous system known as imidazoline type-1 (I1) receptors, where it acts as a receptor agonist.
Entecavir is an antiviral nucleoside analog of 2'-deoxyguanosine and inhibitor of hepatitis B virus (HBV) reverse transcriptase (IC50 = 0.5 nM). It undergoes phosphorylation by cellular kinases to its active form, entecavir triphosphate. Entecavir reduces virion DNA in the culture supernatant of HepG2 2.2. 5 cells infected with hepatitis B virus (HBV; EC50 = 3.75 nM). It reduces serum and hepatic levels of viral DNA in a duckling model of HBV infection when administered at a dose of 1 mg/kg. Formulations containing entecavir have been used in the treatment of chronic HBV infection. Entecavir is an oral antiviral drug used in the treatment of hepatitis B virus (HBV) infection. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body. More specifically, it is a deoxyguanosine analogue belonging to a class of carbocyclic nucleosides, that inhibits reverse transcription, DNA replication and transcription in the viral replication process.
Dexloxiglumide is a cholecystokinin (CCK) receptor antagonist and is the single (R) isomer of loxiglumide. It selectively binds to the CCK1 receptor over CCK2 in CHO cells expressing the rat receptors (Kis = 0.0234 and 5.88 µM, respectively). Dexloxiglumide (20 µmol/kg) inhibits guinea pig gallbladder contractions induced by the CCK agonist CCK octapeptide (sulfated) (CCK-8S;). It reduces CCK-8-induced gastric emptying in rats (ID50 = 1.14 mg/kg). Dexloxiglumide, also known as CR-2017, is a CCK1 antagonist potentially for the treatment of irritable bowel syndrome. It inhibits gastrointestinal motility and reduces gastric secretions, and despite older selective CCKA antagonists such as lorglumide and devazepide having had only limited success in trials and ultimately never making it into clinical use, dexloxiglumide is being investigated as a potential treatment for a variety of gastrointestinal problems including irritable bowel syndrome, dyspepsia, constipation and pancreatitis, and has had moderate success so far although trials are still ongoing.
Dexlansoprazole is the R-isomer of lansoprazole and a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. As a weak base, dexlansoprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. Dexlansoprazole is a new generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis. Dexlansoprazole is the R-enantiomer of [DB00448], which is composed of a racemic mixture of the R- and S-enantiomers. Compared to the older generation of PPIs (which includes [DB00213], [DB00338], and [DB00448]), dexlansoprazole MR has a unique pharmacokinetic profile due to its delayed-release and dual-delivery release system. The active ingredient is released in two phases at different pH values and at different time points, resulting in two peak concentrations in the blood; 25% of the dose is released at pH 5.5 in the proximal duodenum, while the remaining 75% is released at pH 6.75 in the distal small intestine. As a result, dexlansoprazole has a peak concentration within 1-2 hours after dosing and another within 4-5 hours. Dexlansoprazole's unique pharmacokinetics addresses limitations of the older generation PPIs including short plasma half-life, break-through symptoms, and need for meal-associated dosing. These characteristics make dexlansoprazole a good option for people who struggle with adherence and strict dosage timing before meals. Dexlansoprazole exerts its stomach acid-suppressing effects in the same way as other drugs in the PPI family by inhibiting the final step in gastric acid production. Dexlansoprazole targets the (H+, K+)-ATPase enzyme, which is involved in the secretion of hydrochloric acid through the exchange of H+ ions from the cytoplasm for K+ ions. Normally functioning (H+, K+)-ATPase stimulates hydrochloric acid secretion into the gastric lumen thereby increasing stomach acidity and lowering pH. Once absorbed into circulation, dexlansoprazole covalently binds to the sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells, which leads to inhibition of both basal and stimulated gastric acid secretion. Despite dexlansoprazole's unique pharmacokinetic profile, efficacy in management of GERD symptoms is considered similar to other medications within the PPI class including [DB00338], [DB00736], [DB00448], [DB00213], and [DB01129]. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as dexlansoprazole have been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. PPIs such as dexlansoprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginine (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Dexlansoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as dexlansoprazole may cause a rebound effect and a short term increase in hypersecretion. Dexlansoprazole is a sulfoxide and a member of benzimidazoles.
Potent, highly selective α2 agonist. (Ki values are 1.08 and 1750 nM at α2 and α1 receptors, respectively). Active enantiomer of medetomidine. Displays numerous actions including sedative, analgesic, anxiolytic, and antiulcerative properties. Dexmedetomidine is the (S)-enantiomer of medetomidine, an imidazole compound that binds to α2-adrenoceptors (Ki = 1.08 nM) with high affinity and selectivity compared to that of α1-adrenoceptors (Ki = 1.8 μM). Dexmedetomidine produces analgesic, sedative, and anxiolytic effects through both presynaptic activation of α2-adrenoceptors, which inhibits norepinephrine release, and postsynaptic activation of α2-adrenoceptors, which inhibits sympathetic activity and decreases blood pressure and heart rate. Dexmedetomidine Hydrochloride is the hydrochloride salt form of dexmedetomidine, an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative activities. Dexmedetomidine selectively binds to and activates presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibits sympathetic activity, thereby leading to analgesia, sedation and anxiolysis. Dexmedetomidine hydrochloride is a medetomidine hydrochloride. It has a role as a sedative. It contains a dexmedetomidine. It is an enantiomer of a levomedetomidine hydrochloride. A imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely-related to MEDETOMIDINE, which is the racemic form of this compound.
Dexmethylphenidate Hydrochloride is a synthetic sympathomimetic amine with CNS stimulating properties. Dexmethylphenidate hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. This drug causes dependence and may cause an increase in heart rate and blood pressure. It is used in the treatment of attention deficit hyperactivity disorder. It may also be used in the treatment of fatigue and other nervous system effects seen with chemotherapy. Focalin is a DEA controlled drug. It is classified by the DEA as Stimulants. Street names for Amphetamines are Bennies, Black Beauties, Crank, Ice, Speed, and Uppers. A methylphenidate derivative, DOPAMINE UPTAKE INHIBITOR and CENTRAL NERVOUS SYSTEM STIMULANT that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.